N-[4-(benzyloxy)phenyl]-3-chloropropanamide
Description
N-[4-(Benzyloxy)phenyl]-3-chloropropanamide (CAS: 140662-66-4) is a synthetic amide derivative with the molecular formula C₁₆H₁₆ClNO₂ and a molecular weight of 289.75 g/mol. The compound features a benzyloxy group (-OCH₂C₆H₅) attached to the para position of a phenyl ring, which is linked via an amide bond to a 3-chloropropanoyl moiety.
Key characteristics:
- Structure: The benzyloxy group enhances aromatic π-π interactions, while the chloro substituent on the propanamide chain introduces steric and electronic effects.
- Purity: ≥95% (typical for research-grade compounds).
Properties
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSISFBZXUROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-chloropropanamide typically involves the reaction of 4-(benzyloxy)aniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(benzyloxy)aniline in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of N-[4-(benzyloxy)phenyl]-3-aminopropane.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chloropropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chloropropanamide moiety can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
a) 3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide (C₁₀H₉ClF₃NO₂; MW: 267.63)
- Key Differences : Replaces the benzyloxy group with a trifluoromethoxy (-OCF₃) group.
- Implications : The electron-withdrawing trifluoromethoxy group increases electrophilicity and may alter solubility and metabolic stability compared to the target compound .
b) N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (C₁₆H₁₆ClNO₄S; MW: 353.82)
- Key Differences : Incorporates a sulfonyl group (-SO₂-) and a hydroxyl (-OH) substituent.
- The hydroxyl group adds polarity, affecting solubility .
c) N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide (C₁₆H₁₅ClN₂O₂; MW: 304.77)
- Key Differences: Features an amino group (-NH₂) on the phenyl ring and a benzyloxy group on the propanamide chain.
- Implications: The amino group introduces basicity, enabling salt formation and altering pharmacokinetic properties compared to the target compound .
Analogues with Extended Aromatic Systems
a) N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e; C₂₇H₂₂N₄O₂S; MW: 466.55)
- Key Differences : Replaces the 3-chloropropanamide with a naphthamide group.
- Implications : The extended aromatic system (naphthalene) enhances lipophilicity and may improve membrane permeability. Reported melting point: 198–200°C, higher than the target compound, suggesting stronger crystal packing .
b) N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-2-(naphthalen-1-yl)acetamide (3i; C₂₈H₂₄N₄O₂S; MW: 432.5)
Functional Group Variations
a) N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide (C₂₁H₁₆ClN₃O₃S; MW: 433.89)
- Key Differences: Introduces a phenoxazinylsulfonyl group.
- Implications: The rigid phenoxazine ring system may confer fluorescence properties or intercalation ability, useful in biochemical assays .
b) 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (C₂₃H₂₃ClN₂O₃S₂; MW: 498.07)
- Key Differences : Features sulfanyl (-S-) and sulfamoyl (-NHSO₂-) groups.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-[4-(Benzyloxy)phenyl]-3-chloropropanamide | C₁₆H₁₆ClNO₂ | 289.75 | Benzyloxy, chloro-propanamide | Not reported | N/A |
| 3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide | C₁₀H₉ClF₃NO₂ | 267.63 | Trifluoromethoxy, chloro-propanamide | Not reported | N/A |
| N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide | C₁₆H₁₅ClN₂O₂ | 304.77 | Amino, benzyloxy-propanamide | Not reported | N/A |
| N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) | C₂₇H₂₂N₄O₂S | 466.55 | Aminothiazole, naphthamide | 198–200 | 88 |
| N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide | C₁₆H₁₆ClNO₄S | 353.82 | Sulfonyl, hydroxy, methyl | Not reported | N/A |
Biological Activity
N-[4-(benzyloxy)phenyl]-3-chloropropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chloropropanamide moiety attached to a benzyloxy-substituted phenyl group. The general structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological profile.
The compound's biological activity primarily stems from its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators .
- Induction of Apoptosis : In cancer cells, this compound can trigger apoptosis through the activation of caspase enzymes, which are crucial for programmed cell death.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (non-small-cell lung cancer)
- HCT-116 (colon cancer)
The compound showed IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its COX inhibition. This property suggests therapeutic applications in conditions characterized by inflammation, such as arthritis and other inflammatory diseases.
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis significantly more than standard chemotherapeutics like doxorubicin:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.2 | Apoptosis via caspase activation |
| Doxorubicin | 7.8 | DNA intercalation |
This study highlights the potential of this compound as a promising anti-cancer agent .
Study 2: Anti-Inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results indicated a significant reduction in edema compared to control groups:
| Treatment Group | Edema Reduction (%) |
|---|---|
| This compound | 65% |
| Control | 15% |
These findings support the hypothesis that this compound could be beneficial in treating inflammatory conditions.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may contribute to its overall activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
